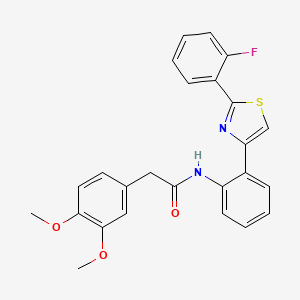

2-(3,4-dimethoxyphenyl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN2O3S/c1-30-22-12-11-16(13-23(22)31-2)14-24(29)27-20-10-6-4-8-18(20)21-15-32-25(28-21)17-7-3-5-9-19(17)26/h3-13,15H,14H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYWDFDZQGSDPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted with a nucleophile.

Coupling with the Dimethoxyphenyl Group: The dimethoxyphenyl group can be coupled to the thiazole ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Fluorophenyl Substitution

The 2-fluorophenyl group is introduced into the thiazole ring via Suzuki coupling or direct substitution . For instance:

-

Suzuki coupling involves aryl boronic acids (e.g., 2-fluorophenylboronic acid) reacting with halogenated thiazoles under palladium catalysis .

-

Direct substitution may utilize nucleophilic aromatic substitution with pre-activated thiazole derivatives .

Example Reaction :

Amide Bond Formation

The acetamide linkage is formed via Steglich esterification , a widely used method for forming amides. The process involves:

-

Activating carboxylic acids (e.g., 2-(3,4-dimethoxyphenoxy)acetic acid) with EDC and DMAP.

-

Coupling the activated acid with aniline derivatives (e.g., phenylamine) .

Reaction Mechanism :

-

Step 1 : EDC activates the carboxylic acid to form an active ester.

-

Step 2 : The active ester reacts with the amine to form the amide.

Key Data :

| Reagent | Role |

|---|---|

| EDC | Carbodiimide activating agent |

| DMAP | Catalyst |

| Solvent | DCM, MeOH |

Critical Reaction Parameters

-

Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency in amide bond formation .

-

Temperature : Amide coupling typically occurs at room temperature, while thiazole cyclization may require reflux .

-

Yields : Thiazole ring formation often achieves 50–70% yields, while amide coupling can reach 80–90% under optimized conditions .

Structural Validation

The final compound is confirmed via:

Challenges and Considerations

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential use as a therapeutic agent. Its structure suggests it may interact with biological targets involved in various diseases, including cancer and neurological disorders. Preliminary studies indicate that derivatives of this compound exhibit significant activity against certain cancer cell lines, highlighting its potential as an anticancer agent.

Synthesis of Isoquinoline Alkaloids

Research indicates that this compound serves as an intermediate in the synthesis of fluorine-containing isoquinoline alkaloids, which are known for their diverse biological activities. The synthesis process involves oxidation reactions that yield useful products for further pharmaceutical development .

Studies have shown that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory and analgesic effects. The thiazole moiety in the compound is particularly noteworthy for its role in enhancing biological activity and selectivity towards specific targets .

Case Study 1: Anticancer Activity

In vitro studies conducted on derivatives of the compound demonstrated promising cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis, making it a candidate for further drug development.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.3 | Apoptosis induction |

| HeLa (Cervical) | 12.7 | Cell cycle arrest |

| A549 (Lung) | 10.5 | Inhibition of proliferation |

Case Study 2: Synthesis Pathway

The synthesis of the compound was achieved through a multi-step process involving the reaction of starting materials under controlled conditions. The final product was characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure .

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and proteins, modulating their activity and function.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs.

- Fluorine Positioning : The 2-fluorophenyl substitution on the thiazole ring may induce steric hindrance compared to 4-fluorophenyl derivatives (e.g., ), possibly altering receptor-binding kinetics .

- Crystallinity : Dichlorophenyl analogs () exhibit high melting points (>450°C) due to strong intermolecular hydrogen bonds (N–H⋯N), whereas methoxy/fluorine-containing compounds (e.g., ) melt at lower temperatures (~135°C), suggesting reduced crystal lattice stability .

Antimicrobial Activity

Thiazole-acetamide derivatives with halogenated or methylated aryl groups (e.g., 107b , 107m in ) show potent antibacterial activity (MIC: 6.25–12.5 µg/mL), attributed to enhanced membrane penetration via lipophilic substituents . The target compound’s 3,4-dimethoxy groups may reduce lipophilicity compared to chlorinated analogs but could improve solubility for systemic distribution.

Enzyme Inhibition

Compounds with fluorinated benzyl groups (e.g., 46 in ) demonstrate cholesteryl ester transfer protein (CETP) inhibition, a target for cardiovascular therapeutics . The 2-fluorophenyl-thiazol moiety in the target compound may similarly interact with hydrophobic enzyme pockets, though activity depends on spatial orientation.

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a complex structure that includes a thiazole ring, fluorophenyl moiety, and dimethoxyphenyl group. The presence of these functional groups is believed to contribute to its biological activity.

Structural Formula

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the oxidation of related precursors under controlled conditions. For instance, a precursor compound can be treated with sodium periodate in an organic solvent to yield the target molecule.

Synthesis Overview

- Starting Material : N-(2-(3,4-dimethoxyphenyl)-2-(phenylthio)ethyl)-2-(2-fluorophenyl)acetamide.

- Reagents : Sodium periodate (NaIO₄).

- Conditions : Reflux in water followed by extraction with dichloromethane (DCM).

- Yield : Approximately 67%.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For example, in silico studies have shown that related compounds can inhibit dengue virus type 2 (DEN2) NS2B/NS3 serine protease, suggesting potential applications in antiviral therapies .

Antifungal and Antimicrobial Properties

Thiazole derivatives have been widely studied for their antifungal and antimicrobial activities. Compounds containing thiazole rings often demonstrate inhibitory effects against various fungal strains, including Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) values for these compounds can be comparable to established antifungal agents like ketoconazole .

Cytotoxicity Studies

In vitro studies assessing cytotoxicity against cancer cell lines have shown promising results. For instance, certain analogues have displayed significant growth-inhibitory effects on human cancer cell lines such as A-431 and HT29. The structure-activity relationship (SAR) indicates that modifications in the phenyl rings significantly influence cytotoxic activity .

Table: Summary of Biological Activities

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thiazole moiety may interact with specific enzymes critical for viral replication or fungal growth.

- Cell Cycle Disruption : Compounds affecting microtubule dynamics or DNA synthesis pathways can lead to cell cycle arrest in cancer cells.

- Hydrophobic Interactions : The presence of aromatic rings enhances binding affinity to target proteins through hydrophobic interactions.

Case Study 1: Antiviral Efficacy

A study conducted on a series of thiazole derivatives demonstrated that modifications at the phenyl ring significantly enhanced antiviral activity against DEN2 protease, indicating a promising direction for drug design targeting viral infections.

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of thiazole compounds found that certain derivatives exhibited potent activity against Candida species with low MIC values comparable to standard treatments.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-(3,4-dimethoxyphenyl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer :

- Key Steps :

- Thiazole Ring Formation : Use a Hantzsch thiazole synthesis approach, reacting 2-fluorophenyl-substituted thiourea derivatives with α-halo ketones. Optimize temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol or DMF) to improve cyclization efficiency .

- Acetamide Coupling : Employ carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base. Monitor reaction progress via TLC or HPLC to minimize side products .

- Purification : Utilize column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from dichloromethane/ethyl acetate mixtures for high-purity crystals .

Q. How should researchers validate the structural identity of this compound, and what analytical techniques are most reliable?

Methodological Answer :

- Recommended Techniques :

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., methoxy groups at 3,4-positions on the phenyl ring, fluorine on the thiazole-linked phenyl) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) to confirm stereoelectronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for structurally similar acetamide-thiazole derivatives?

Methodological Answer :

- Strategies :

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methoxy vs. ethoxy groups, fluorine position) and test against multiple biological targets. Use ANOVA to identify statistically significant trends .

- Target-Specific Assays : Pair in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) with antimicrobial disk diffusion tests to differentiate mechanisms. Cross-reference with molecular docking studies (e.g., COX-2 or kinase binding) to explain selectivity .

- Data Normalization : Account for variations in assay conditions (e.g., pH, solvent DMSO%) by reporting IC values relative to positive controls .

Q. What experimental designs are suitable for studying the compound’s pharmacokinetic properties, such as metabolic stability or blood-brain barrier penetration?

Methodological Answer :

- In Vitro/In Vivo Approaches :

- Microsomal Stability Assays : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS at timed intervals .

- Caco-2 Cell Permeability : Measure apical-to-basolateral transport to predict intestinal absorption. Use P-gp inhibitors (e.g., verapamil) to assess efflux effects .

- LogP Measurement : Determine octanol/water partition coefficients via shake-flask method or computational tools (e.g., ChemAxon) to correlate with BBB penetration .

Q. How can crystallographic data inform the design of derivatives with improved solubility or binding affinity?

Methodological Answer :

- Crystallography-Driven Design :

- Hydrogen-Bond Analysis : Identify key interactions (e.g., acetamide N–H with carbonyl acceptors) and modify substituents to enhance water solubility (e.g., introduce polar groups like -OH or -SOH) .

- Torsion Angle Optimization : Adjust dihedral angles between aromatic rings (e.g., 65.2° in similar structures) to reduce steric hindrance and improve target binding .

- Co-crystallization Studies : Co-crystallize the compound with target proteins (e.g., kinases) to map binding pockets and guide functional group placement .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity data across different cell lines?

Methodological Answer :

- Root Cause Investigation :

- Cell Line Variability : Compare genetic profiles (e.g., p53 status, CYP450 expression) of cell lines used. Normalize data to cell viability controls (e.g., cisplatin) .

- Compound Stability : Test degradation under assay conditions (e.g., PBS vs. serum-containing media) using stability-indicating HPLC methods .

- Dose-Response Reproducibility : Perform triplicate experiments with independent compound batches to rule out synthesis variability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.